2-(Diethylamino)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQDYOBQQWPTIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224998 |

Source

|

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-48-5 |

Source

|

| Record name | 2-(Diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7409-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Diethylamino)acetamide: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)acetamide, a secondary amide and tertiary amine, serves as a pivotal building block in organic synthesis. While it is a structurally simple molecule, its true significance in the pharmaceutical landscape lies in its role as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding the chemical properties, structure, and synthetic pathways of this compound is crucial for researchers and drug development professionals aiming to optimize existing synthetic routes and explore novel molecular architectures. This guide provides a comprehensive overview of this compound, with a focus on its fundamental characteristics and practical applications in synthesis.

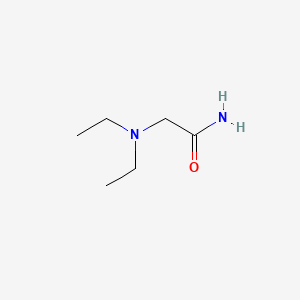

Chemical Structure and Properties

This compound, with the chemical formula C₆H₁₄N₂O, possesses a straightforward yet functional structure. It features a central acetamide core with a diethylamino group attached to the alpha-carbon. This unique arrangement of a tertiary amine and a primary amide imparts specific chemical reactivity and physical properties to the molecule.

The molecular structure of this compound is illustrated below:

Caption: Molecular Structure of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that while experimental data for some properties are limited, computed values from reliable databases offer valuable estimates for practical applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| CAS Number | 7409-48-5 | [1] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 130.110613074 Da | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the reaction of an activated carboxylic acid derivative, such as an acid chloride, with diethylamine, followed by amidation. A prevalent laboratory-scale synthesis involves the use of 2-chloroacetyl chloride and diethylamine.

A Common Synthetic Approach: The Lidocaine Synthesis Intermediate

A well-documented example of the in-situ generation and subsequent reaction of a this compound derivative is in the synthesis of the widely used local anesthetic, Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide).[2][3] In this multi-step synthesis, 2,6-dimethylaniline is first acylated with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with diethylamine, which acts as a nucleophile, displacing the chloride to form Lidocaine. This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic aliphatic substitution.

Caption: Simplified workflow for the synthesis of Lidocaine.

While this process does not isolate this compound, it highlights its formation as a reactive intermediate. The key step involves the nucleophilic attack of diethylamine on the electrophilic carbon of the chloroacetyl group.

General Reactivity

The reactivity of this compound is characterized by the presence of both a nucleophilic tertiary amine and a primary amide. The lone pair of electrons on the nitrogen of the diethylamino group allows it to act as a base or a nucleophile. The amide group can undergo hydrolysis under acidic or basic conditions, although it is generally more stable than an ester linkage.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical industry is as a precursor in the synthesis of various APIs. Its structure is a common motif in a number of drug classes.

Local Anesthetics

As exemplified by the synthesis of Lidocaine, the this compound moiety is a cornerstone of the amino-amide class of local anesthetics.[4] The tertiary amine portion of the molecule is crucial for its mechanism of action, as it can exist in both protonated and unprotonated forms, allowing it to cross cell membranes and bind to sodium ion channels within nerve cells.

Caption: Structure-activity relationship for amino-amide local anesthetics.

The relationship between the chemical structure of these anesthetics and their activity is well-established. The diethylamino group provides the necessary basicity and hydrophilicity, while the amide linkage and an aromatic group (in the case of Lidocaine) contribute to the molecule's overall lipophilicity, which is essential for penetrating the nerve cell membrane.

Safety and Handling

Detailed safety and toxicity data specifically for this compound are not extensively documented in readily available safety data sheets, which often refer to the more common derivative, Lidocaine. However, based on the functional groups present, certain precautions should be taken when handling this compound. As with all amines, it should be considered a potential skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not be a final drug product itself, its structural motif is integral to the efficacy of a significant class of pharmaceuticals, most notably the amino-amide local anesthetics. A thorough understanding of its chemical properties, structure, and reactivity is therefore essential for chemists and pharmaceutical scientists involved in the design and synthesis of new therapeutic agents. Future research may uncover new applications for this fundamental building block, further solidifying its importance in medicinal chemistry.

References

-

The Preparation of Lidocaine. Journal of Chemical Education. [Link]

-

This compound | C6H14N2O | CID 139014 - PubChem. National Center for Biotechnology Information. [Link]

-

-

Lidocaine - IS MUNI. Masaryk University. [Link]

-

-

Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Arzneimittelforschung. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-(Diethylamino)acetamide on Sodium Channels

Abstract: The 2-(diethylamino)acetamide moiety is the core pharmacophore of Class I antiarrhythmic and local anesthetic drugs, with lidocaine being a primary exemplar. This guide provides a detailed examination of its mechanism of action on voltage-gated sodium channels (VGSCs). We will deconstruct the molecular interactions, the principles of state-dependent binding, and the resultant pharmacological phenomena of tonic and use-dependent channel blockade. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of this crucial drug-channel interaction.

Part 1: The Molecular Target: Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons, cardiomyocytes, and muscle fibers.[1][2][3]

Structure and Function: A functional VGSC consists of a large, pore-forming α-subunit associated with smaller auxiliary β-subunits.[1][4] The α-subunit is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1][4][5] The S4 segment in each domain is rich in positively charged amino acids and acts as the voltage sensor.[1][4] The S5 and S6 segments from all four domains line the central ion-conducting pore.[2][4]

Conformational States: VGSCs cycle through three primary conformational states, a process known as gating:

-

Resting (Closed) State: At negative resting membrane potentials, the activation gate is closed, preventing Na+ influx. The channel is available to be opened.

-

Open (Activated) State: Upon membrane depolarization, the S4 voltage sensors move, causing a conformational change that opens the activation gate, allowing a rapid influx of Na+ ions.

-

Inactivated State: Almost immediately after opening, the channel enters a non-conducting inactivated state, where an intracellular loop (the "inactivation gate") occludes the pore. This process is crucial for terminating the action potential and ensuring its unidirectional propagation.[5]

The transitions between these states are fundamental to cellular excitability and represent the dynamic target for this compound-containing molecules.[1][6]

Caption: Conformational state transitions of a voltage-gated sodium channel.

Part 2: The Modulator: Physicochemical Properties of the this compound Moiety

The canonical structure of a local anesthetic, such as lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), contains three key components: an aromatic ring, a linker chain (containing an amide), and a tertiary amine (the diethylamino group).[7] The this compound portion provides the crucial tertiary amine and linker.

This tertiary amine has a pKa near physiological pH, meaning it exists in both a charged (cationic) and uncharged (neutral) form.[8] This equilibrium is critical for its mechanism of action:

-

Neutral Form: Being more lipophilic, the neutral form can traverse the cell membrane to reach the cytoplasm.[9][10]

-

Cationic Form: Once inside the cell, the molecule re-equilibrates, and it is the charged, cationic form that is predominantly responsible for binding within the sodium channel pore.[8][10][11]

Part 3: Core Mechanism: State-Dependent Channel Blockade

The central principle governing the action of this compound-based drugs is the Modulated Receptor Hypothesis . This hypothesis posits that the drug binds with different affinities to the different conformational states of the VGSC.[6] Specifically, these molecules exhibit a significantly higher affinity for the open and inactivated states than for the resting state.[6][12][13][14]

The Binding Site: Extensive research, including mutagenesis studies, has identified the binding site for local anesthetics within the inner pore of the sodium channel.[15][16][17] Key interactions occur with specific amino acid residues on the S6 transmembrane segments, particularly a critical phenylalanine residue in domain IV (D4-S6).[6][15] This site is only accessible from the intracellular side of the membrane.

Access Pathways:

-

Hydrophilic Pathway: The charged drug molecule can directly access its binding site when the channel's activation gate is open. This pathway is dominant during cellular excitation.

-

Hydrophobic Pathway: The neutral form of the drug can partition into the lipid membrane and access the binding site laterally. This pathway may be critical for recovery from blockade.[12][14]

By binding with high affinity to the open and inactivated states, the drug effectively "locks" the channel in a non-conducting conformation, preventing it from returning to the resting state and firing another action potential.[6][13]

Caption: State-dependent binding of a this compound drug.

Part 4: Pharmacological Manifestations: Tonic vs. Use-Dependent Block

The state-dependent affinity of these drugs gives rise to two distinct types of channel inhibition:

Tonic Block: This refers to the baseline level of channel blockade that occurs when the cell is at its resting potential. Because the drug has low affinity for the resting state, tonic block is relatively weak and requires higher drug concentrations to be effective.[12][14][18]

Use-Dependent (or Phasic) Block: This is the clinically crucial phenomenon where the degree of channel blockade increases with the frequency of stimulation (i.e., the rate of action potential firing).[11][19]

Causality of Use-Dependence:

-

During rapid firing, channels spend more time cycling through the open and inactivated states.

-

This provides more high-affinity targets for the drug to bind to.

-

The time between action potentials is too short for the drug to fully dissociate from its high-affinity binding site.

-

The result is a cumulative increase in the number of blocked channels with each successive action potential.[20]

This property allows these drugs to be selective for pathologically overactive tissues (e.g., a rapidly firing neuron in a pain pathway or an ectopic focus in an arrhythmic heart) while having minimal effect on tissues firing at a normal physiological rate.[9][19]

| Parameter | Tonic Block | Use-Dependent (Phasic) Block |

| Channel State Targeted | Resting (Closed) | Open and Inactivated |

| Drug Affinity | Low | High |

| Required Concentration | High | Low (at high frequency) |

| Onset | Slow, frequency-independent | Fast, accumulates with frequency |

| Clinical Relevance | Baseline inhibition | Targeting of tachyarrhythmias, seizures, pain |

Part 5: Experimental Validation: Electrophysiological Protocols

The gold-standard technique for characterizing the interaction between drugs and ion channels is patch-clamp electrophysiology .[21][22][23] The whole-cell voltage-clamp configuration is typically used to measure the macroscopic sodium current (INa) from a single cell.[22]

Protocol 1: Measurement of Tonic Block

Objective: To determine the steady-state inhibition of channels in the resting state.

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the sodium channel subtype of interest (e.g., Nav1.5 for cardiac studies).[24]

-

Configuration: Establish a whole-cell patch-clamp configuration.[22]

-

Holding Potential: Clamp the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure the majority of channels are in the resting state.

-

Pulse Protocol: Apply infrequent depolarizing test pulses (e.g., to -10 mV for 20 ms) at a very low frequency (e.g., every 30 seconds or 0.033 Hz). This minimizes the development of use-dependent block.[18][25]

-

Drug Application: After establishing a stable baseline current, perfuse the cell with a known concentration of the this compound-containing compound.

-

Measurement: Continue the low-frequency pulsing until a new steady-state (blocked) current is reached.

-

Calculation: Tonic block (%) = (1 - (I_drug / I_control)) * 100, where I_control is the peak current before drug application and I_drug is the steady-state peak current in the presence of the drug.

Protocol 2: Measurement of Use-Dependent Block

Objective: To quantify the accumulation of block with repetitive stimulation.

Methodology:

-

Setup: Use the same whole-cell configuration and holding potential as for tonic block.

-

Tonic Block Baseline: First, establish the level of tonic block for a given drug concentration using an infrequent pulse. The peak current from this first pulse serves as the starting point (P1).

-

Pulse Train: Apply a train of depolarizing pulses (e.g., 50 pulses to -10 mV) at a clinically relevant frequency (e.g., 5 Hz, 10 Hz).[26]

-

Measurement: Measure the peak inward sodium current for each pulse in the train. The current will progressively decrease with each pulse as the block accumulates.

-

Calculation: Use-dependent block is often quantified by comparing the current of the first pulse (P1) to the last pulse (e.g., P50) in the train.

-

Fractional Block = I_Pn / I_P1

-

The degree of block at the end of the train represents the total block (tonic + use-dependent).

-

Caption: Experimental workflow for patch-clamp analysis of use-dependent block.

Part 6: Summary and Future Directions

The this compound moiety confers a mechanism of action characterized by state-dependent binding to voltage-gated sodium channels. Its preferential, high-affinity interaction with the open and inactivated channel states is the molecular basis for use-dependent block, a pharmacologically desirable trait that allows for the selective targeting of hyperactive excitable tissues. The protocols outlined herein provide a robust framework for quantifying both tonic and phasic channel inhibition, which is essential for the preclinical evaluation and development of novel sodium channel blockers.

Future research will continue to leverage cryo-electron microscopy to resolve drug-channel complexes at atomic resolution, further refining our understanding of the specific molecular interactions. Additionally, the development of high-throughput automated patch-clamp systems is enabling more extensive structure-activity relationship (SAR) studies, accelerating the discovery of next-generation channel modulators with improved subtype selectivity and clinical profiles.[21][27]

References

- Wang, G. K., & Strichartz, G. R. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 6(2), 120-127.

- Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Handbook of experimental pharmacology, (208), 39–60.

- Wang, G. K., & Strichartz, G. R. (Year Not Available). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution.

-

Study.com. (n.d.). Lidocaine: Structure & Mechanism of Action. Study.com. [Link]

- Strichartz, G. R., & Wang, G. K. (2012). State-dependent inhibition of sodium channels by local anesthetics: a 40-year evolution. Handbook of Experimental Pharmacology, (208), 39-60.

-

Fozzard, H. A., Sheets, M. F., & Hanck, D. A. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, 2, 68. [Link]

-

Medicosis Perfectionalis. (2025). Lidocaine and Class 1B Antiarrhythmics: Mechanism of Action in the Ischemic Tissue. YouTube. [Link]

-

Cannon, S. C. (2007). Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. The Journal of Physiology, 582(Pt 1), 7. [Link]

-

Patsnap. (2024). What is the mechanism of Lidocaine?. Patsnap Synapse. [Link]

-

Wikipedia. (n.d.). Voltage-gated sodium channel. Wikipedia. [Link]

-

Dr. Oracle. (2025). What is the structure and function of fast voltage-gated sodium (Na+) channels?. Dr. Oracle. [Link]

-

Grokipedia. (n.d.). Voltage-gated sodium channel. Grokipedia. [Link]

-

ResearchGate. (n.d.). Voltage gated sodium channel structure and function. ResearchGate. [Link]

-

Bagal, S. K., et al. (2013). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 56(3), 789–807. [Link]

-

Nau, C., & Wang, S. Y. (2004). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 93(1), 54-65. [Link]

-

Fozzard, H. A., et al. (2002). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Current pharmaceutical design, 8(29), 2671-2686. [Link]

-

O'Leary, M. E. (2007). Local anaesthetic block of sodium channels: raising the barrier. The Journal of physiology, 582(Pt 1), 5–6. [Link]

-

Boiteux, C., et al. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences, 115(11), E2524-E2533. [Link]

-

Pless, S. A., et al. (2012). Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity. The Journal of general physiology, 140(4), 435–454. [Link]

-

Liu, C. J., & Kaczorowski, G. J. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Current protocols in pharmacology, 65, 11.14.1–11.14.45. [Link]

-

Vedantham, V., & Cannon, S. C. (1999). The Position of the Fast-Inactivation Gate during Lidocaine Block of Voltage-gated Na+ Channels. The Journal of general physiology, 113(1), 7–16. [Link]

-

Cheng, Y. M., et al. (2010). Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state. Assay and drug development technologies, 8(6), 721–731. [Link]

-

Fredj, S., et al. (2006). Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine. Circulation research, 99(11), 1258–1265. [Link]

-

Olschewski, A., et al. (1999). Potent and use-dependent block of cardiac sodium channels by U-50488H, a benzeneacetamide kappa opioid receptor agonist. British journal of pharmacology, 126(3), 637–644. [Link]

-

Carnevale, V., & Klein, M. L. (2018). Protonation underlies tonic vs. use-dependent block. Proceedings of the National Academy of Sciences of the United States of America, 115(11), 2605–2607. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

-

Li, T., et al. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. Journal of visualized experiments : JoVE, (125), 55763. [Link]

-

Boccaccio, A., et al. (1999). Tonic and phasic tetrodotoxin block of sodium channels with point mutations in the outer pore region. Biophysical journal, 76(2), 734–748. [Link]

-

Wikipedia. (n.d.). Patch clamp. Wikipedia. [Link]

-

Gajewiak, J., et al. (2021). Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Frontiers in Pharmacology, 12, 738301. [Link]

-

de Boer, M. (n.d.). Combining electrical and optical measurements on voltage-gated sodium channel toxins. Stanford University. [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481. [Link]

-

Silver, K. S., & Soderlund, D. M. (2015). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pesticide biochemistry and physiology, 121, 47–53. [Link]

-

Jo, S., & Bean, B. P. (2020). Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771. Molecular pharmacology, 97(6), 377–383. [Link]

-

Jo, S., & Bean, B. P. (2020). Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771. Molecular Pharmacology, 97(6), 377-383. [Link]

Sources

- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Combining electrical and optical measurements on voltage-gated sodium channel toxins | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]

- 8. pnas.org [pnas.org]

- 9. youtube.com [youtube.com]

- 10. Protonation underlies tonic vs. use-dependent block - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 12. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. State-dependent inhibition of sodium channels by local anesthetics: A 40-year evolution | Semantic Scholar [semanticscholar.org]

- 15. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 16. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 23. Patch clamp - Wikipedia [en.wikipedia.org]

- 24. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

- 25. rupress.org [rupress.org]

- 26. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride (Lidocaine HCl)

Introduction

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, widely known in the pharmaceutical field as Lidocaine Hydrochloride, is a cornerstone of modern medicine, primarily utilized as a local anesthetic and a Class-Ib antiarrhythmic agent.[1] Its efficacy and safety profile are intrinsically linked to its fundamental physicochemical properties. For researchers, formulation scientists, and drug development professionals, a granular understanding of these characteristics is not merely academic; it is a prerequisite for developing stable, effective, and safe pharmaceutical products.

This guide provides a comprehensive exploration of the essential physicochemical attributes of Lidocaine Hydrochloride. Moving beyond a simple recitation of data, we delve into the causality behind its behavior in various environments and outline the rigorous analytical methodologies required for its characterization. The protocols and insights presented herein are designed to be a self-validating framework, ensuring that researchers can confidently apply this knowledge in a laboratory setting.

Chemical Identity and Molecular Structure

Correctly identifying the molecule is the foundation of all subsequent analysis. Lidocaine is an acetamide derivative with a substituted phenyl ring and a tertiary amine group. The hydrochloride salt form significantly enhances its water solubility, a critical factor for its formulation in aqueous injectable solutions.

-

IUPAC Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride[2]

-

Synonyms: Lidocaine Hydrochloride, Lignocaine Hydrochloride

-

CAS Number: 73-78-9 (for Hydrochloride); 137-58-6 (for free base)[2][3]

-

Chemical Formula: C₁₄H₂₃ClN₂O[2]

-

Molecular Weight: 270.80 g/mol [2]

The molecular structure features an aromatic ring, an amide linkage, and a tertiary amine. This combination of a hydrophobic aromatic region and a hydrophilic, ionizable amine group makes Lidocaine an amphiphilic molecule, influencing its solubility, membrane permeability, and interaction with its biological targets.

Core Physicochemical Properties

The functional behavior of Lidocaine HCl in both formulation and physiological systems is dictated by its physical and chemical properties. These key parameters are summarized below.

| Property | Value | Significance in Drug Development | Source |

| Physical State | White to off-white crystalline powder | Influences handling, processing, and formulation choice (e.g., solid dosage vs. solution). | [3][4] |

| Melting Point | 66 - 69 °C / 150.8 - 156.2 °F (for free base) | A key indicator of purity. The relatively low melting point requires controlled storage conditions. | [3][4] |

| Solubility | Free Base: Insoluble in water. Hydrochloride Salt: Soluble in water. | The high water solubility of the HCl salt is crucial for creating injectable and topical aqueous formulations. The free base's insolubility is leveraged in transdermal patch designs. | [3][4][5] |

| Log P (Octanol/Water) | 2.06 (for free base) | This value indicates moderate lipophilicity, which is essential for the molecule to penetrate nerve cell membranes to reach its site of action. | [4] |

| pKa | ~7.9 | The pKa determines the degree of ionization at a given pH. At physiological pH (~7.4), a significant fraction of lidocaine exists in its uncharged base form, which readily crosses nerve membranes. Once inside the cell, it re-equilibrates to the charged form, which is the active species that blocks sodium channels. |

Stability Profile and Degradation Pathways

Ensuring the stability of an active pharmaceutical ingredient (API) is critical for its safety and efficacy. Lidocaine HCl is generally stable under recommended storage conditions but can degrade under stress.

-

Thermal Stability: The compound is stable at room temperature. However, decomposition can occur at elevated temperatures. One source suggests a product containing lidocaine decomposes at temperatures of 35°C (95°F).[5] It should be stored in a cool environment, with injectable products often recommended for storage between 15°C and 30°C, protected from direct light and heat.[5]

-

pH and Hydrolytic Stability: Lidocaine HCl is most stable in aqueous solutions with a pH range of approximately 5.0 to 7.0.[6] Outside this range, it can be susceptible to hydrolysis, primarily at the amide linkage, which would yield 2,6-dimethylaniline and 2-(diethylamino)acetic acid as degradation products.

-

Oxidative Stability: Forced degradation studies have shown that under strong oxidative conditions (e.g., hydrogen peroxide), N-oxide derivatives can be formed.[7] However, under normal storage conditions with protection from strong oxidizing agents, the molecule is stable.[5]

-

Photostability: Injectable solutions should be protected from intense light to prevent potential photodegradation.[5]

Overview of Synthetic Pathway

Understanding the synthesis of Lidocaine HCl provides context for potential impurities that may need to be monitored during quality control. The process is a well-established two-step reaction.

-

Amide Formation: The synthesis begins with the acylation of 2,6-dimethylaniline (also known as 2,6-xylidine) with chloroacetyl chloride. This reaction is typically carried out in a solvent like glacial acetic acid. Sodium acetate is often added to buffer the reaction and drive it to completion.[8]

-

Nucleophilic Substitution: The resulting intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is then reacted with diethylamine. The diethylamine acts as a nucleophile, displacing the chloride ion in an Sₙ2 reaction to form the lidocaine free base.

-

Salt Formation: Finally, the lidocaine base is treated with hydrochloric acid (often an ethereal solution of HCl) to precipitate the water-soluble hydrochloride salt.

Caption: Synthetic pathway of Lidocaine Hydrochloride.

Analytical Characterization Methodologies

Rigorous analytical testing is essential for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification and purity assessment of Lidocaine HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice due to its high specificity, sensitivity, and ability to separate the parent compound from impurities and degradation products.[9] A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is a cornerstone of quality control.[10]

Principle: Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds (like the lidocaine molecule) are retained longer on the column than more polar compounds (like potential degradation products).

Detailed Experimental Protocol (Isocratic RP-HPLC):

This protocol is based on a validated method for the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel formulation.[6][9][10]

-

Mobile Phase Preparation:

-

Prepare a potassium phosphate buffer solution (e.g., 0.05 M) and adjust the pH to 7.0 using phosphoric acid or potassium hydroxide. The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times for the ionizable analyte.

-

Mix the aqueous buffer with acetonitrile in a 47:53 (v/v) ratio.[6][9][10] Acetonitrile serves as the organic modifier; its concentration is optimized to achieve the desired retention time and resolution.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas it (e.g., by sonication) to prevent pump cavitation and baseline noise.

-

-

Chromatographic System & Conditions:

-

Column: C18, 5 µm particle size, 3.9 x 300 mm. A C18 column is chosen for its excellent retention of nonpolar to moderately polar compounds.[9]

-

Flow Rate: 2.0 mL/min.[9]

-

Column Temperature: 25°C.[9] Temperature control is vital for consistent retention times.

-

Detection: UV spectrophotometer at 254 nm.[6][9][10] The phenyl ring in the lidocaine structure provides strong UV absorbance at this wavelength.

-

Injection Volume: 20 µL.[9]

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh about 28 mg of Lidocaine HCl reference standard into a 100-mL volumetric flask. Dissolve and dilute to volume with deionized water.

-

Working Standard Solution: Dilute 5.0 mL of the stock solution to 100 mL with the aqueous buffer component of the mobile phase to achieve a final concentration of approximately 1.4 µg/mL.[9]

-

Sample Preparation: Accurately weigh a quantity of the formulation equivalent to the label claim of Lidocaine HCl. Disperse it in a suitable solvent (e.g., water or mobile phase), sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm syringe filter before injection. The final concentration should be targeted to be within the linear range of the calibration curve.

-

-

System Suitability and Analysis:

-

Inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0%.

-

Generate a calibration curve by injecting a series of standards at different concentrations (e.g., from 20-140% of the analytical concentration).[6][9][10] The curve should exhibit excellent linearity (r² > 0.999).

-

Inject the prepared samples and quantify the amount of Lidocaine HCl by comparing the peak area to the calibration curve.

-

Caption: General workflow for HPLC analysis of Lidocaine HCl.

Spectroscopic Methods

Spectroscopic techniques are invaluable for structural confirmation and identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The FT-IR spectrum of Lidocaine HCl will show characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=O (amide) stretching (around 1650 cm⁻¹), and aromatic C-H stretching.[11] This serves as a rapid identity test.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecule's structure. It can be used to unambiguously confirm the identity of the compound and is a powerful tool for characterizing impurities and degradation products that may have subtly different structures.[7]

Conclusion

The physicochemical properties of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride are a masterclass in rational drug design. Its amphiphilic nature, governed by its pKa and Log P, allows it to effectively cross biological membranes and exert its anesthetic effect. The hydrochloride salt form provides the necessary aqueous solubility for versatile pharmaceutical formulations. A thorough understanding of its stability profile is essential for ensuring product quality and patient safety, while robust analytical methods, particularly HPLC, provide the necessary tools for quality control throughout the drug development lifecycle. The data and protocols contained in this guide offer a comprehensive foundation for scientists working with this vital pharmaceutical compound.

References

-

Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2018). Simultaneous Determination of Dexpanthenol, Lidocaine Hydrochloride, Mepyramine Maleate and their Related Substances by a RP-HPLC Method in Topical Dosage Forms. Journal of Chromatographic Science, 56(8), 716–724. Retrieved from [Link]

-

University of San Diego. (2007). The Synthesis of Lidocaine. Retrieved from [Link]

-

Sena, M. M., Chaudhari, S. P., & Yeole, P. G. (2006). Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Journal of AOAC International, 89(3), 613-616. Retrieved from [Link]

-

New Stetic S.A. (2019). MATERIAL SAFETY DATA SHEET: LIDOCAINE 2% ANESTHETIC. Retrieved from [Link]

-

Sena, M. M., Chaudhari, S. P., & Yeole, P. G. (2006). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Journal of AOAC International, 89(3), 613-616. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118989034, 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 657223, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. Retrieved from [Link]

-

Masaryk University. (n.d.). Lidocaine Synthesis. Retrieved from [Link]

-

Sena, M. M., Chaudhari, S. P., & Yeole, P. G. (2006). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. PubMed. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135544833, 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride. Retrieved from [Link]

- Sreegiriraju, A., & Inamdar, S. (2014). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 1(2), 53-60.

-

Kovaríková, P., Klimes, J., & Cermáková, E. (2015). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Marmara Pharmaceutical Journal, 19(2), 111-120. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(diethylamino)-N-(2-methylphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of lidocaine HCl, HP- β -CD, 1:1 and 1:2 lidocaine.... Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride | C14H23ClN2O | CID 657223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westliberty.edu [westliberty.edu]

- 4. fishersci.com [fishersci.com]

- 5. newstetic.com [newstetic.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(Diethylamino)acetamide in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Diethylamino)acetamide, a key chemical intermediate. Recognizing the scarcity of consolidated public data, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles, theoretical models, and practical, field-proven experimental protocols necessary to generate reliable solubility data. We detail the gold-standard shake-flask method for equilibrium solubility, discuss high-throughput alternatives, and introduce the predictive power of Hansen Solubility Parameters (HSP).

Introduction: The Critical Role of Solubility

This compound is a tertiary amine and acetamide derivative. While not an API itself, it serves as a crucial intermediate or building block in the synthesis of various pharmaceutical compounds. The efficiency of synthetic routes, purification strategies (such as crystallization), and the formulation of any final product are all profoundly dependent on the solubility of this compound in various organic solvents.

Poorly characterized solubility can lead to significant challenges in process development, including:

-

Suboptimal Reaction Conditions: Inefficient reactions due to poor dissolution of reactants.

-

Low Crystallization Yields: Difficulty in selecting appropriate anti-solvents or achieving desired supersaturation.

-

Formulation Instability: Precipitation or phase separation in liquid formulations.

This guide provides the necessary tools to proactively address these challenges by enabling a thorough and accurate assessment of the solubility of this compound.

Physicochemical Properties of this compound

Understanding the inherent molecular properties of this compound is the first step in predicting its behavior in different solvents. These properties govern the intermolecular forces that dictate the dissolution process.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O | PubChem[1] |

| Molecular Weight | 130.19 g/mol | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

-

Analysis of Properties: The molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen and the two nitrogen atoms). Its low XLogP3 value of -0.1 suggests a relatively hydrophilic character, indicating a preference for polar environments over nonpolar ones. The presence of the flexible diethylamino group and the primary amide imparts a significant degree of polarity.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a powerful predictive tool for initial solvent screening, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental concept suggests that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents: Solvents like ethanol, methanol, and acetonitrile are expected to be good candidates for dissolving this compound due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

-

Nonpolar Solvents: Solvents like hexane and toluene are predicted to be poor solvents, as they primarily interact through weaker van der Waals forces, which are less compatible with the polar nature of the acetamide.

Hansen Solubility Parameters (HSP)

A more sophisticated model is the Hansen Solubility Parameter (HSP) system, which deconstructs the total cohesive energy of a substance into three components.[2][3]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[4] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.[5] This approach allows for the rational selection of solvents or the design of solvent blends with optimal solubility characteristics.[4]

Experimental Determination of Equilibrium Solubility

Equilibrium (or thermodynamic) solubility represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. It is a critical parameter for lead optimization and formulation development.[6][7] The Shake-Flask Method is the internationally recognized gold-standard for its determination.[8][9][10]

Core Directive: The Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that thermodynamic equilibrium is truly reached and accurately measured.

Materials and Equipment:

-

This compound (solid powder)

-

Selected organic solvents (e.g., Ethanol, Acetone, Toluene, Ethyl Acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Rationale: An excess of solid solute is required to ensure that the solvent becomes fully saturated, which is the definition of equilibrium solubility.

-

Procedure: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient such that undissolved solid remains visible at the end of the experiment. Record the exact weight added. Add a precise volume of the chosen organic solvent to each vial. Prepare at least three replicates for each solvent.[10][11]

-

-

Equilibration:

-

Rationale: Dissolution can be a slow process. Continuous agitation for an extended period (typically 24-48 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium.[6][7] Shorter times may result in an underestimation of solubility.

-

Procedure: Secure the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm).[8] Allow the mixtures to equilibrate for at least 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached; the solubility values should not change significantly between the two time points.[9]

-

-

Phase Separation:

-

Rationale: It is critical to analyze only the dissolved solute. Undissolved solid particles must be completely removed from the saturated supernatant to prevent artificially high results.

-

Procedure: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. Alternatively, centrifuge the vials at high speed to pellet the solid before sampling the supernatant.[6][8]

-

-

Analysis and Quantification:

-

Rationale: A validated, sensitive analytical method is required to accurately determine the concentration of the solute in the saturated solution. HPLC is the method of choice for its specificity and precision.

-

Procedure: Prepare a series of calibration standards of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered supernatant samples by HPLC. Construct a calibration curve by plotting the analytical response versus concentration. Use the equation from the linear regression of the calibration curve to calculate the concentration of this compound in the samples.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

High-Throughput Screening (HTS) Methods

In early drug discovery, speed is often prioritized. HTS methods are used to rapidly assess the kinetic solubility of many compounds.[12][13] Unlike equilibrium solubility, kinetic solubility is measured by dissolving a compound in an organic solvent (typically DMSO) and then diluting it into an aqueous or organic medium.[7][8]

-

Methodology: Precipitation is detected using techniques like laser nephelometry, which measures light scattering from particles as they form.[14][15]

-

Trustworthiness: While fast, these methods can overestimate solubility because they may generate supersaturated solutions that are thermodynamically unstable.[13] Therefore, kinetic solubility data is excellent for ranking compounds but should be followed up with equilibrium measurements for lead candidates.[16]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvents and conditions.

Table 2: Illustrative Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Ethanol | 5.2 | > 200 (Freely Soluble) | > 1.54 |

| Polar Aprotic | Acetone | 5.1 | 150 (Soluble) | 1.15 |

| Polar Aprotic | Acetonitrile | 5.8 | 120 (Soluble) | 0.92 |

| Moderately Polar | Ethyl Acetate | 4.4 | 35 (Sparingly Soluble) | 0.27 |

| Nonpolar | Toluene | 2.4 | < 1 (Slightly Soluble) | < 0.008 |

| Nonpolar | n-Hexane | 0.1 | < 0.1 (Very Slightly Soluble) | < 0.0008 |

Note: The data in this table are illustrative examples based on physicochemical principles and are intended to serve as a template for presenting experimentally derived results.

Conclusion

The solubility of this compound is a multi-faceted property that is critical for the successful development of synthetic processes and pharmaceutical formulations. This guide has established a robust framework for its investigation, grounded in both theoretical prediction and rigorous experimental validation. By employing the detailed shake-flask protocol, researchers can generate reliable, high-quality equilibrium solubility data. Furthermore, the integration of theoretical models like Hansen Solubility Parameters provides a predictive lens for intelligent solvent selection. Adherence to these principles and methodologies will empower scientists to make data-driven decisions, mitigating risks and accelerating the development timeline.

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: High throughput solubility measurement in drug discovery and development Source: PubMed URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: High throughput solubility measurement in drug discovery and development Source: ResearchGate URL: [Link]

-

Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed URL: [Link]

-

Title: Hansen solubility parameter Source: Wikipedia URL: [Link]

-

Title: A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Source: Semantic Scholar URL: [Link]

-

Title: Hansen Solubility Parameters Source: hansen-solubility.com URL: [Link]

-

Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: Shake Flask Method Summary Source: BioAssay Systems URL: [Link]

-

Title: Hansen Solubility Parameters (HSP): 1—Introduction Source: American Coatings Association URL: [Link]

-

Title: Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega URL: [Link]

-

Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Annex 4: Procedure for determining the equilibrium solubility of an active pharmaceutical ingredient for the purpose of classification within the Biopharmaceutics Classification System Source: World Health Organization (WHO) URL: [Link]

Sources

- 1. This compound | C6H14N2O | CID 139014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. paint.org [paint.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. database.ich.org [database.ich.org]

- 11. who.int [who.int]

- 12. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Diethylamino)acetamide Derivatives and Their Potential Biological Activities

Abstract

The 2-(diethylamino)acetamide scaffold is a cornerstone in medicinal chemistry, most famously embodied by the ubiquitous local anesthetic and antiarrhythmic drug, Lidocaine. This technical guide provides an in-depth exploration of this versatile chemical framework for researchers, scientists, and drug development professionals. We will dissect the fundamental structure-activity relationships (SAR), delve into the mechanisms of action across various biological targets, and present detailed experimental protocols for synthesis and evaluation. Beyond its classical applications, this guide also illuminates emerging research into the anticancer, anti-inflammatory, and antimicrobial potential of novel this compound derivatives, offering a forward-looking perspective on this enduring pharmacophore.

The Core Scaffold: A Foundation for Diverse Bioactivity

The this compound core structure is characterized by three key pharmacophoric features: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine (diethylamino) group.[1][2] This amphiphilic nature is critical to its biological function, allowing these molecules to traverse lipid-rich cell membranes and interact with targets in the aqueous intracellular environment.[1]

The general structure can be described as:

Aromatic Ring - Linker - Amide - Alkyl Chain - Diethylamino Group

The genius of this scaffold lies in its modularity. Modifications to the aromatic ring (e.g., substitution patterns), the linker, and the terminal amine group can dramatically alter the compound's potency, duration of action, toxicity, and target selectivity.[3][4] This guide will explore the causal relationships behind these modifications.

Established Biological Activity: Local Anesthetics and Antiarrhythmics

The most well-documented activities of this class are local anesthesia and the treatment of cardiac arrhythmias. The prototypical example, Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), serves as our primary model.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism for both local anesthetic and Class Ib antiarrhythmic effects is the blockade of voltage-gated sodium channels (VGSCs) in neuronal and cardiac membranes, respectively.[2]

-

Penetration: In its uncharged (basic) form, the molecule diffuses across the lipid bilayer of the cell membrane.[1]

-

Ionization: Once inside the more acidic cytoplasm, the tertiary amine becomes protonated, forming a charged cation.[1]

-

Binding & Blockade: This charged form then binds to a specific receptor site on the intracellular side of the VGSC.[2] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.

This blockade of nerve impulses results in a loss of sensation locally, while in cardiac tissue, it suppresses abnormal pacemaker activity.

Caption: Figure 1: Mechanism of VGSC Blockade

Structure-Activity Relationships (SAR)

Systematic modifications of the Lidocaine structure have yielded crucial insights for drug design.

-

Aromatic Ring: Methyl substitutions at the ortho positions (2 and 6) of the phenyl ring, as seen in Lidocaine, are critical.[3] They create steric hindrance, forcing the molecule into a conformation that enhances binding and protects the amide bond from hydrolysis by plasma esterases, thereby prolonging its duration of action compared to ester-linked anesthetics like procaine.[2]

-

Amide Linker: The amide linkage is more chemically stable than the ester linkage found in older anesthetics, contributing to a longer half-life and reduced potential for allergic reactions associated with ester hydrolysis products like para-aminobenzoic acid (PABA).[2][5]

-

Hydrophilic Amine: The pKa of the tertiary amine is a key determinant of the onset of action. A pKa closer to physiological pH means a larger fraction of the drug exists in the uncharged, membrane-permeable form, facilitating a more rapid onset.[1] The diethylamino group in Lidocaine provides an optimal balance of basicity and lipophilicity.

| Compound | Aromatic Substitution | Linkage | Relative Potency | Relative Duration |

| Procaine | 4-amino | Ester | 1 | 1 |

| Lidocaine | 2,6-dimethyl | Amide | 4 | 4 |

| Mepivacaine | 2,6-dimethyl | Amide | 3 | 3 |

| Bupivacaine | 2,6-dimethyl | Amide | 16 | 16 |

Table 1: Comparison of Physicochemical Properties and Anesthetic Activity. Potency and duration are relative to Procaine.

Emerging Therapeutic Frontiers

Recent research has expanded the therapeutic horizons for this compound derivatives beyond their traditional roles.

Anticonvulsant Activity

Given their action on neuronal excitability, it is logical to explore these compounds as anticonvulsants. Several studies have synthesized novel acetamide derivatives that show potent protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[6][7]

-

Mechanism Insight: While VGSC blockade is a likely contributor, other mechanisms involving GABAergic, glycinergic, and adenosinergic systems may also be at play, suggesting a multi-target approach to seizure suppression.[7]

-

Expert Rationale: The development of derivatives with improved blood-brain barrier penetration and selectivity for specific VGSC subtypes expressed in the central nervous system is a key objective. For instance, modifying the aromatic ring with electron-withdrawing groups like halogens has shown promise in enhancing anticonvulsant efficacy.[6]

Anti-inflammatory and Analgesic Activity

Lidocaine itself is known to possess anti-inflammatory properties, and newer analogs are being designed to enhance this effect.[8] Research has demonstrated that certain 2-(substituted phenoxy) acetamide derivatives exhibit significant anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production.[9][10]

Anticancer Activity

A growing body of evidence suggests that some this compound derivatives possess cytotoxic activity against various cancer cell lines.[10][11]

-

Plausible Mechanisms: The proposed mechanisms are diverse and include the induction of apoptosis via caspase pathways, inhibition of key signaling kinases, and disruption of cellular metabolism.[12][13] For example, chloroacetamide and dichloroacetamide derivatives have been investigated as potent cytotoxic agents.[11]

-

Future Directions: The challenge lies in achieving cancer cell selectivity. Drug development efforts are focused on creating derivatives that preferentially target the tumor microenvironment or exploit specific vulnerabilities of cancer cells, such as their altered ion channel expression.

Antimicrobial Activity

Lidocaine has demonstrated a dose-dependent, broad-spectrum inhibitory effect on bacteria associated with nosocomial infections, including resistant strains like MRSA and VRE.[14][15] This intrinsic antimicrobial property is advantageous in clinical settings. Furthermore, novel acetamide derivatives incorporating other antimicrobial pharmacophores, such as 2-mercaptobenzothiazole, have been synthesized and shown significant antibacterial potential, even comparable to standard antibiotics like levofloxacin.[16]

Key Experimental Protocols

A trustworthy protocol is a self-validating one, incorporating checkpoints and characterization steps.

Protocol: Two-Step Synthesis of Lidocaine

This protocol outlines the classic laboratory synthesis of Lidocaine from 2,6-dimethylaniline.[17]

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide (Intermediate)

-

Reaction Setup: In a fume hood, add 2,6-dimethylaniline (1.0 eq) to a flask containing glacial acetic acid (approx. 3 volumes).

-

Acylation: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring. Causality Note: This is a highly exothermic acylation reaction. Slow addition and cooling are crucial to prevent side reactions and ensure safety.

-

Precipitation: After the addition is complete, add a solution of sodium acetate (3.0 eq) in water. The sodium acetate acts as a buffer to neutralize the HCl byproduct, promoting the precipitation of the product.

-

Isolation & Validation: Stir the resulting slurry for 10-15 minutes. Collect the white precipitate by vacuum filtration, wash with cold water, and air dry. The identity and purity of the intermediate should be confirmed by melting point determination and spectroscopic methods (e.g., ¹H NMR) before proceeding.

Step 2: Synthesis of Lidocaine

-

Reaction Setup: Combine the dried α-chloro-2,6-dimethylacetanilide intermediate (1.0 eq) with toluene in a round-bottom flask equipped with a reflux condenser.

-

Nucleophilic Substitution: Add an excess of diethylamine (approx. 3.0 eq). Causality Note: Diethylamine acts as both the nucleophile and the base to neutralize the HCl generated during the Sₙ2 reaction. Using an excess drives the reaction to completion.

-

Reflux: Heat the mixture to reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, the byproduct diethylammonium chloride will precipitate and can be removed by filtration. The toluene filtrate is then washed sequentially with water and dilute HCl to remove excess diethylamine and other aqueous-soluble impurities.

-

Isolation & Purification: The organic layer is dried over anhydrous sodium sulfate, and the toluene is removed by rotary evaporation. The crude Lidocaine base can be purified by recrystallization or column chromatography. Final product identity and purity must be confirmed by NMR, Mass Spectrometry, and HPLC.

Sources

- 1. brainkart.com [brainkart.com]

- 2. Video: Local Anesthetics: Chemistry and Structure-Activity Relationship [jove.com]

- 3. experts.llu.edu [experts.llu.edu]

- 4. Local anesthetics. 2-Diethylamino-2',6'-acylxylidides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.uran.ua [journals.uran.ua]

- 12. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 14. experts.umn.edu [experts.umn.edu]

- 15. Antimicrobial Properties of Topical Anesthetic Liquids Containing Lidocaine or Benzocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cerritos.edu [cerritos.edu]

A Deep Dive into the Spectroscopic Signature of 2-(Diethylamino)acetamide: A Guide for Researchers

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of molecular structures is a cornerstone of scientific rigor. For compounds such as 2-(diethylamino)acetamide, a versatile building block and potential pharmacophore, a comprehensive understanding of its spectroscopic properties is paramount. This technical guide provides an in-depth analysis of this compound using a multi-pronged spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but a contextualized interpretation rooted in fundamental principles.

The Molecular Blueprint: An Introduction to this compound

This compound, with the chemical formula C₆H₁₄N₂O, is a primary amide derivative of diethylamine.[1] Its structure features a central acetamide core functionalized with a diethylamino group. This unique combination of a tertiary amine and a primary amide imparts specific chemical and physical properties that are reflected in its spectroscopic signature. Understanding this signature is crucial for quality control, reaction monitoring, and the elucidation of its role in more complex chemical systems.

Unveiling the Proton and Carbon Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

Experimental Protocol: NMR Analysis

A standard approach to the NMR analysis of this compound involves the following steps:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Data Acquisition: The prepared sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A suite of experiments is then performed, including:

-

¹H NMR for proton environment analysis.

-

¹³C NMR for carbon skeleton determination.

-

2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

-

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~1.05 | Triplet | 6H | -CH₂CH₃ |

| b | ~2.60 | Quartet | 4H | -CH₂ CH₃ |

| c | ~3.00 | Singlet | 2H | -CH₂ CONH₂ |

| d | ~6.0-7.5 | Broad Singlet | 2H | -CONH₂ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

The triplet-quartet pattern observed for the ethyl groups is a classic example of spin-spin coupling. The methyl protons (a) are split into a triplet by the adjacent two methylene protons (b), and in turn, the methylene protons (b) are split into a quartet by the three methyl protons (a). The methylene protons adjacent to the carbonyl group (c) appear as a singlet because they have no neighboring protons to couple with. The amide protons (d) often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in this compound.

| Chemical Shift (ppm) | Assignment |

| ~12.5 | -CH₂CH₃ |

| ~47.5 | -CH₂ CH₃ |

| ~57.0 | -CH₂ CONH₂ |

| ~174.0 | -C ONH₂ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent.

The downfield chemical shift of the carbonyl carbon (~174.0 ppm) is characteristic of an amide functional group. The aliphatic carbons of the diethylamino and acetamide methylene groups appear in the upfield region of the spectrum.

Probing Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

The IR spectrum of this compound can be obtained using the following method:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent.[1]

-

Data Acquisition: The KBr pellet or thin film is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

Caption: The straightforward workflow for obtaining the infrared spectrum of this compound.

IR Spectral Interpretation

The key vibrational frequencies in the IR spectrum of this compound provide clear evidence for its functional groups.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3350-3180 | N-H stretch | Primary Amide (-CONH₂) |

| 2970-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1670 | C=O stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1620 | N-H bend (Amide II) | Primary Amide (-CONH₂) |

| ~1400 | C-N stretch | Diethylamino group |

The presence of two distinct bands in the N-H stretching region is characteristic of a primary amide. The strong absorption band around 1670 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration. The Amide II band, resulting from N-H bending and C-N stretching, appears around 1620 cm⁻¹. The various C-H and C-N stretching and bending vibrations from the diethylamino and methylene groups are also observed in the fingerprint region of the spectrum.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS Analysis

A typical mass spectrum of this compound is obtained as follows:

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-